Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-
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Overview
Description
Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a propanamide backbone substituted with a 3,4-dichlorophenyl group and a pyridinyl sulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 3,4-dichlorophenylamine: This can be achieved through the chlorination of aniline, followed by purification.
Coupling with 3-pyridinesulfonyl chloride: The 3,4-dichlorophenylamine is then reacted with 3-pyridinesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate sulfonamide.
Amidation: The final step involves the reaction of the intermediate with propanoic acid or its derivatives under dehydrating conditions to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the 3,4-dichlorophenyl and pyridinyl sulfonyl groups allows for specific interactions with biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with fewer functional groups.
N-phenylpropanamide: Contains a phenyl group instead of the 3,4-dichlorophenyl and pyridinyl sulfonyl groups.
N-(4-methoxyphenyl)-3-chloropropanamide: Contains a methoxyphenyl group and a chlorine atom.
Uniqueness
Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
55841-96-8 |
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Molecular Formula |
C14H13Cl2N3O3S |
Molecular Weight |
374.2 g/mol |
IUPAC Name |
N-[2-(3,4-dichloroanilino)pyridin-3-yl]sulfonylpropanamide |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-2-13(20)19-23(21,22)12-4-3-7-17-14(12)18-9-5-6-10(15)11(16)8-9/h3-8H,2H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
RTYYQCMSKGMSBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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